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molecular formula C12H10N2O2 B8652086 N-(3-Formylquinolin-7-YL)acetamide

N-(3-Formylquinolin-7-YL)acetamide

Cat. No. B8652086
M. Wt: 214.22 g/mol
InChI Key: WKOACUPLDNIAMI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08373007B2

Procedure details

Triethylamine (1.52 g), N-(3-aminophenyl)acetamide (0.50 g) and n-butanol (2 mL) were added to a suspension of 3-(dimethylimino)-2-[(dimethylimino)methyl]-N,N-dimethyl-1-propene-1-aminium trichloride (1.45 g) in n-butanol (8 mL) at room temperature and were dissolved therein. The resulting solution was heated to 80° C., stirred for 3 hours and then cooled to room temperature. After addition of water (1 mL) to the reaction mixture, the solvent was distilled off under reduced pressure. The residue thus obtained was dissolved by addition of acetic acid (2 mL) and water (10 mL) and, again, the solvent was distilled off under reduced pressure. The resulting residue was dissolved by addition of water (10 mL) and the solution was adjusted to pH 8 with sodium hydrogen carbonate. After stirred at room temperature for 1 hour, precipitated crystals were collected by filtration and washed with water (10 mL). The crystals were dried under reduced pressure to obtain the title compound (0.63 g) as pale yellow crystals. Yield: 89%.
Quantity
1.52 g
Type
reactant
Reaction Step One
Quantity
0.5 g
Type
reactant
Reaction Step One
[Compound]
Name
3-(dimethylimino)-2-[(dimethylimino)methyl]-N,N-dimethyl-1-propene-1-aminium trichloride
Quantity
1.45 g
Type
reactant
Reaction Step One
Quantity
8 mL
Type
solvent
Reaction Step One
Quantity
2 mL
Type
solvent
Reaction Step One
Name
Quantity
1 mL
Type
reactant
Reaction Step Two
Quantity
2 mL
Type
reactant
Reaction Step Three
Name
Quantity
10 mL
Type
reactant
Reaction Step Three
Yield
89%

Identifiers

REACTION_CXSMILES
C([N:3]([CH2:6][CH3:7])[CH2:4][CH3:5])C.N[C:9]1[CH:10]=[C:11]([NH:15][C:16](=O)[CH3:17])C=[CH:13][CH:14]=1.[OH2:19].[C:20](O)(=[O:22])C>C(O)CCC>[CH:20]([C:10]1[CH:11]=[N:15][C:16]2[C:14]([CH:9]=1)=[CH:13][CH:7]=[C:6]([NH:3][C:4](=[O:19])[CH3:5])[CH:17]=2)=[O:22]

Inputs

Step One
Name
Quantity
1.52 g
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
0.5 g
Type
reactant
Smiles
NC=1C=C(C=CC1)NC(C)=O
Name
3-(dimethylimino)-2-[(dimethylimino)methyl]-N,N-dimethyl-1-propene-1-aminium trichloride
Quantity
1.45 g
Type
reactant
Smiles
Name
Quantity
8 mL
Type
solvent
Smiles
C(CCC)O
Name
Quantity
2 mL
Type
solvent
Smiles
C(CCC)O
Step Two
Name
Quantity
1 mL
Type
reactant
Smiles
O
Step Three
Name
Quantity
2 mL
Type
reactant
Smiles
C(C)(=O)O
Name
Quantity
10 mL
Type
reactant
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Stirring
Type
CUSTOM
Details
stirred for 3 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

DISSOLUTION
Type
DISSOLUTION
Details
were dissolved
TEMPERATURE
Type
TEMPERATURE
Details
cooled to room temperature
DISTILLATION
Type
DISTILLATION
Details
the solvent was distilled off under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue thus obtained
DISTILLATION
Type
DISTILLATION
Details
again, the solvent was distilled off under reduced pressure
DISSOLUTION
Type
DISSOLUTION
Details
The resulting residue was dissolved by addition of water (10 mL)
STIRRING
Type
STIRRING
Details
After stirred at room temperature for 1 hour
Duration
1 h
CUSTOM
Type
CUSTOM
Details
precipitated crystals
FILTRATION
Type
FILTRATION
Details
were collected by filtration
WASH
Type
WASH
Details
washed with water (10 mL)
CUSTOM
Type
CUSTOM
Details
The crystals were dried under reduced pressure

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
C(=O)C=1C=NC2=CC(=CC=C2C1)NC(C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 0.63 g
YIELD: PERCENTYIELD 89%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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